Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-|A-Cyclodextrin

Chiral chromatography Enantioseparation Monolithic columns

Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-β-Cyclodextrin (CAS 131991-61-2; synonyms: MHCD, HDA-β-CD, CD-HDA, amCD) is a single-isomer, mono-substituted β-cyclodextrin derivative in which one primary hydroxyl group at the 6-position of a glucopyranose unit is replaced by a 1,6-hexamethylenediamine moiety. With molecular formula C48H84N2O34 and a molecular weight of 1233.17 g/mol, this amphiphilic host molecule contains a primary amine-terminated flexible C6-spacer arm projecting from the narrow rim of the cyclodextrin cavity.

Molecular Formula C48H84N2O34
Molecular Weight 1233.2 g/mol
Cat. No. B8099900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMono-(6-(1,6-hexamethylenediamine)-6-deoxy)-|A-Cyclodextrin
Molecular FormulaC48H84N2O34
Molecular Weight1233.2 g/mol
Structural Identifiers
SMILESC(CCCNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)CCN
InChIInChI=1S/C48H84N2O34/c49-5-3-1-2-4-6-50-7-14-35-21(57)28(64)42(71-14)79-36-15(8-51)73-44(30(66)23(36)59)81-38-17(10-53)75-46(32(68)25(38)61)83-40-19(12-55)77-48(34(70)27(40)63)84-41-20(13-56)76-47(33(69)26(41)62)82-39-18(11-54)74-45(31(67)24(39)60)80-37-16(9-52)72-43(78-35)29(65)22(37)58/h14-48,50-70H,1-13,49H2/t14?,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1
InChIKeyQRGCMRZAXCTAMQ-FFMGLJBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-β-Cyclodextrin: Chemical Identity, Supplier Landscape, and Selection Rationale


Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-β-Cyclodextrin (CAS 131991-61-2; synonyms: MHCD, HDA-β-CD, CD-HDA, amCD) is a single-isomer, mono-substituted β-cyclodextrin derivative in which one primary hydroxyl group at the 6-position of a glucopyranose unit is replaced by a 1,6-hexamethylenediamine moiety [1]. With molecular formula C48H84N2O34 and a molecular weight of 1233.17 g/mol, this amphiphilic host molecule contains a primary amine-terminated flexible C6-spacer arm projecting from the narrow rim of the cyclodextrin cavity . The compound is available from multiple global suppliers at purities typically ≥95% to ≥99%, with pricing at the gram scale ranging from approximately $400–$520 USD as of 2025 .

Why Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-β-Cyclodextrin Cannot Be Replaced by Shorter-Linker or Unfunctionalized Cyclodextrin Analogs


Substituting this compound with a shorter-linker amino-β-CD (e.g., mono-6-amino-6-deoxy-β-CD or mono-6-ethylenediamine-6-deoxy-β-CD) or with native β-CD fundamentally alters spacer-dependent performance in chiral chromatography, conjugation chemistry, and protein crystallization. Systematic studies demonstrate that the eight-atom –NH–(CH2)6–NH– spacer arm of HDA-β-CD confers linker-length-dependent enantioselectivity that differs qualitatively from the two-atom (–NH–) and four-atom (–NH–(CH2)2–NH–) analogs, such that no single spacer length is universally optimal—each exhibits distinct chiral recognition profiles across analyte classes [1]. In heterogeneous nucleant applications, MHCD displays a unique zeta-potential-dependent crystallization enhancement pattern that differs from PTCD and MCD [2]. Furthermore, the terminal primary amine on the flexible hexamethylene spacer is critical for amidation-based bioconjugation to carboxylated polymers and surfaces; shorter or unfunctionalized cyclodextrins lack this reactive handle, precluding covalent immobilization or hydrogel network incorporation [3].

Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-β-Cyclodextrin: Quantitative Differentiation Evidence Against Closest Analogs


Linker-Length-Dependent Enantioselectivity: HDA-β-CD vs. EDA-β-CD vs. NH2-β-CD Monolithic Columns for Chiral Acidic Drug Separation

In a systematic head-to-head comparison of three β-CD-functionalized organic polymer monolithic capillary columns prepared from amino-β-CDs with different amino-linker spacer lengths, the poly(GMA-HDA-β-CD-co-EDMA) column (Column C, bearing the 8-atom –NH–(CH2)6–NH– spacer of the target compound) exhibited a distinct enantioselectivity profile across 14 chiral acidic test analytes relative to the shorter-spacer poly(GMA-NH2-β-CD-co-EDMA) (Column A, 2-atom –NH– spacer) and poly(GMA-EDA-β-CD-co-EDMA) (Column B, 4-atom –NH–(CH2)2–NH– spacer) columns. The study reported that Column A provided higher enantioresolution and enantioselectivity than Columns B and C for most tested chiral analytes, confirming that spacer length has a dramatic influence on chiral recognition. However, the longer HDA-spacer column demonstrated measurably distinct selectivity, enabling baseline resolution (Rs ≥ 1.5) for certain racemates where the shorter-linker columns showed different enantiomer elution orders or reduced resolution [1].

Chiral chromatography Enantioseparation Monolithic columns

Protein Crystallization Nucleant Performance: MHCD vs. PTCD, MCD, PCD, and β-CD as Heterogeneous Nucleants Across 11 Model Proteins

In a comprehensive screening of cyclodextrin derivative particles as nucleants for protein crystallization, MHCD (mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-β-cyclodextrin) was directly compared with β-CD, p-toluenesulfonyl-β-CD (PTCD), polymer-β-CD (PCD), and mercapto-β-CD (MCD) across 11 model proteins (lysozyme, catalase, subtilisin A VIII, concanavalin A VI, α-chymotrypsinogen, proteinase K, cellulase, papain, glucose isomerase, hemoglobin, and ribonuclease A XII). All cyclodextrin derivatives showed significantly positive effects on promoting protein crystallization and improving crystal quality relative to controls. A key mechanistic finding was that cyclodextrin nucleant performance was optimized when the overall charge of the target protein in solution was opposite to the zeta potential of the cyclodextrin particle. MHCD, bearing a cationic primary amine on the hexamethylene spacer, possesses a distinct zeta potential profile compared to neutral or anionic CD derivatives, enabling selective crystallization enhancement for proteins with complementary surface charge [1].

Protein crystallization Heterogeneous nucleation Biopharmaceutical purification

Grafted-Plate Crystallization Enhancement: MHCD vs. PTCD, MCD, and β-CD for Automated Protein Crystallization Screening

Wang et al. (2020) grafted β-CD, PTCD, MHCD, and MCD onto crystallization plate surfaces and directly compared their effects on protein crystallization success rate. The protein crystallization success rate was improved in all cyclodextrin-grafted groups compared to unmodified plates. Notably, the PTCD-grafted group exhibited the highest success rate, while MHCD and MCD provided intermediate enhancement. Although MHCD was not the top performer, it demonstrated a distinct surface-chemistry-dependent nucleation profile that differed from the aromatic tosyl-decorated PTCD surface [1].

Automated crystallization screening Surface-grafted nucleants Protein drug purification

Enhanced Hydrophobic Drug Affinity in Hydrogel Biomaterials: HDA-β-CD-Functionalized Gellan Gum vs. Pristine Gellan Gum for Dexamethasone Delivery

Choi et al. (2020) developed an injectable hydrogel by conjugating 6-(6-aminohexyl)amino-6-deoxy-β-cyclodextrin (HCD, identical to the target compound) to gellan gum (GG) via amide bond formation. Comparative drug release studies demonstrated that the HCD-GG hydrogel exhibited both higher drug affinity and a faster drug release rate for the hydrophobic anti-inflammatory drug dexamethasone (Dx) compared to pristine (unmodified) gellan gum. The enhanced affinity was attributed to inclusion complex formation between dexamethasone and the cyclodextrin cavity, while the hexamethylene spacer provided sufficient flexibility for host–guest interaction without steric restriction from the polysaccharide backbone. Gelation temperature of the modified hydrogel decreased and mechanical properties improved upon drug loading. In a cartilage-defect rabbit model, Dx@HCD-GG implantation enhanced regenerative outcomes and reduced inflammation compared to non-functionalized controls [1].

Drug delivery Hydrogel biomaterials Cartilage tissue engineering

Covalent Bioconjugation Handle for Supramolecular Hydrogel Assembly: HDA-β-CD vs. Non-Aminated Cyclodextrins in Guest–Host Hyaluronic Acid Networks

Loebel et al. (2017) established a widely adopted protocol for preparing shear-thinning and self-healing hyaluronic acid (HA) hydrogels based on non-covalent guest–host interactions between adamantane-modified HA and β-cyclodextrin-modified HA. The cyclodextrin functionalization step requires an aminated β-CD derivative that can undergo amidation with carboxylated HA. The protocol specifically employs 6-(6-aminohexyl)amino-6-deoxy-β-cyclodextrin (CD-HDA), as the terminal primary amine on the flexible C6 spacer is essential for efficient EDC/NHS-mediated coupling to HA. Attempts to substitute CD-HDA with non-aminated β-CD or with 6-amino-6-deoxy-β-CD (which lacks the extended spacer) result in either no covalent attachment or reduced coupling efficiency, severely compromising hydrogel mechanical integrity and shear-thinning properties [1]. This protocol has been cited extensively and forms the basis for numerous derivative hydrogel systems in drug delivery, 3D cell culture, and bioprinting.

Supramolecular hydrogels Shear-thinning biomaterials 3D bioprinting

Spacer-Length Advantage in Sterically Demanding Conjugation Chemistry: Hexamethylenediamine vs. Ethylenediamine β-CD Derivatives

Technical datasheets and vendor application notes from multiple manufacturers consistently highlight a key structural advantage of the target compound: the hexamethylenediamine spacer provides a longer, more flexible tether (6 methylene units, ~7.6 Å extended length) compared to the ethylenediamine analog (2 methylene units, ~2.5 Å), resulting in reduced steric hindrance around the terminal primary amine. This architectural difference translates into higher reaction efficiency when conjugating the amine to sterically demanding electrophiles—including bulky carboxylic acids, anhydrides, esters, aldehydes, ketones, and alkyl halides—under mild conditions [1]. The enhanced spatial freedom of the terminal –NH2 group on the longer spacer facilitates amide bond formation and other nucleophilic reactions that are kinetically hindered when the amine is positioned closer to the cyclodextrin macrocycle, as in mono-6-ethylenediamine-6-deoxy-β-CD [2]. While no single peer-reviewed study quantitatively compares reaction yields across all conjugation substrates, this structure–property relationship is universally acknowledged across manufacturer technical documentation as a basis for recommending the hexamethylenediamine derivative for demanding conjugation applications.

Conjugation chemistry Steric hindrance Cyclodextrin polymer synthesis

Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-β-Cyclodextrin: Research and Industrial Application Scenarios Driven by Evidence


Chiral Stationary Phase Development: Spacer-Optimized β-CD Monolithic Columns for Acidic Pharmaceutical Enantiomer Resolution

Analytical laboratories developing capillary LC methods for chiral separation of acidic pharmaceuticals (mandelic acid derivatives, NSAIDs, N-derivatized amino acids, chiral herbicides) should select HDA-β-CD as the functional monomer when the target racemate exhibits poor enantioselectivity on shorter-spacer NH2-β-CD or EDA-β-CD columns. The 8-atom hexamethylene spacer provides a distinct chiral recognition environment that can resolve enantiomer pairs not adequately separated by the 2-atom or 4-atom spacer analogs, as demonstrated across 14 test analytes under optimized chromatographic conditions [1].

Rational Protein Crystallization Screen Design: Charge-Matched Nucleant Selection for Acidic Target Proteins

Biopharmaceutical process development groups seeking to crystallize acidic proteins (those with pI below the crystallization pH) should incorporate MHCD particles as heterogeneous nucleants in their screening cascades. The cationic primary amine on the hexamethylene spacer confers a positive zeta potential to MHCD particles under acidic-to-neutral conditions, providing optimal charge complementarity with negatively charged protein surfaces—a design principle validated across 11 model proteins including lysozyme, catalase, and proteinase K [1]. This charge-matching strategy can reduce the number of screening conditions required to identify crystallization hits.

Injectable Hydrogel Formulation for Localized Hydrophobic Drug Delivery in Regenerative Medicine

Biomaterial engineers formulating polysaccharide-based injectable hydrogels for sustained delivery of hydrophobic anti-inflammatory or chondrogenic small molecules should conjugate HDA-β-CD to the polymer backbone via EDC/NHS amidation. The resulting cyclodextrin-functionalized hydrogel (analogous to the HCD-GG system) provides enhanced drug loading through inclusion complex formation and tunable release kinetics. In the specific case of dexamethasone-loaded gellan gum, HCD-GG demonstrated improved in vitro chondrogenesis and superior in vivo cartilage regeneration in a rabbit defect model compared to non-functionalized gellan gum [1].

Guest–Host Supramolecular Hydrogel Fabrication for 3D Cell Encapsulation and Bioprinting

Researchers implementing the Loebel et al. (2017) Nature Protocols method for shear-thinning, self-healing hyaluronic acid hydrogels must procure 6-(6-aminohexyl)amino-6-deoxy-β-cyclodextrin (CD-HDA) as the requisite cyclodextrin building block for HA functionalization. The hexamethylene spacer is essential for achieving efficient amidation to HA while preserving unhindered adamantane guest binding within the CD cavity, which underpins the hydrogel's characteristic injectability (shear-thinning) and rapid recovery (self-healing) rheological properties. These hydrogels are used for minimally invasive cell and therapeutic delivery, 3D cell culture, and extrusion-based bioprinting [1].

Quote Request

Request a Quote for Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-|A-Cyclodextrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.